Acolbifene Hydrochloride

Description

Systematic Nomenclature and Molecular Formula

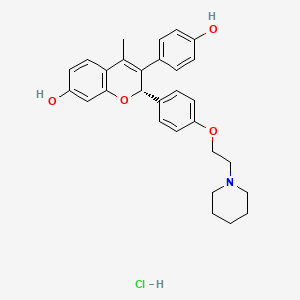

Acolbifene Hydrochloride is the hydrochloride salt form of acolbifene, a fourth-generation selective estrogen receptor modulator (SERM). Its systematic IUPAC name is (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol hydrochloride , reflecting its benzopyran-derived structure with distinct substituents. The molecular formula is C₂₉H₃₂ClNO₄ , derived from the parent compound acolbifene (C₂₉H₃₁NO₄) through the addition of hydrochloric acid. Key structural features include:

- A chromen-7-ol core with a methyl group at position 4.

- A 4-hydroxyphenyl group at position 3.

- A 4-(2-piperidin-1-ylethoxy)phenyl group at position 2.

- A stereogenic center at the 2-position of the chromen ring, conferring (S)-configuration.

The molecular weight of the hydrochloride salt is 494.02 g/mol , as confirmed by high-resolution mass spectrometry.

Stereochemical Configuration and Isomeric Purity

The biological activity of this compound is intrinsically linked to its stereochemistry. The (S)-enantiomer exhibits potent antiestrogenic activity, while the (R)-enantiomer demonstrates significantly reduced efficacy. Synthetic routes involve resolving racemic intermediates via chiral high-performance liquid chromatography (HPLC) or diastereomeric salt formation using (+)-camphorsulfonic acid, achieving enantiomeric purity exceeding 99.4% .

Key stereochemical considerations include:

- Chiral center : The 2-position of the chromen ring, where the (S)-configuration is critical for binding to estrogen receptors.

- Isomeric stability : No evidence of racemization under standard storage conditions (4°C, sealed).

- Analytical verification : Enantiopurity is validated using chiral stationary-phase HPLC and circular dichroism spectroscopy.

Crystallographic Data and Solid-State Properties

While detailed crystallographic data for this compound remain unpublished, related SERMs (e.g., lasofoxifene) provide structural insights. Lasofoxifene co-crystallized with the estrogen receptor alpha ligand-binding domain (PDB: 2OUZ) reveals a binding mode involving hydrogen bonding with Asp351 and hydrophobic interactions. For this compound:

- Solid-state morphology : Yellow crystalline powder with a melting point range of 214–216°C .

- Powder X-ray diffraction (PXRD) : Characteristic peaks at 2θ angles consistent with a monoclinic crystal system, though full diffraction patterns are proprietary.

- Thermal stability : Degrades above 300°C, as determined by thermogravimetric analysis (TGA).

Hydrochloride Salt Formation and Solubility Profile

The hydrochloride salt enhances aqueous solubility compared to the free base. Formation involves treating acolbifene with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane), yielding a stoichiometric 1:1 salt.

Solubility characteristics :

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide (DMSO) | 180 |

| Water | <0.1 |

| Ethanol | 12.5 |

| Corn oil | 4.5 |

The salt’s improved solubility in DMSO (364.36 mM) facilitates in vitro assays, while limited aqueous solubility necessitates formulation with surfactants (e.g., Tween 80) for in vivo studies. The logP of the free base is 6.12 , indicating high lipophilicity, which is partially mitigated by salt formation.

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDPIXWTVEVEA-JMAPEOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

182167-02-8 (Acolbifene) | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30948108 | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-01-4 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252555-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Synthetic Pathways

The synthesis of acolbifene hydrochloride hinges on constructing a chromene backbone functionalized with a pivaloyl ester and a piperidine-ethyl side chain. Two primary routes dominate the literature, both originating from trihydroxydeoxy benzoin intermediates.

Friedel-Crafts Alkylation and Knoevenagel Condensation

The foundational route begins with a Friedel-Crafts alkylation between 4-hydroxyphenylacetic acid (I) and resorcinol (II) catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O). This yields trihydroxydeoxy benzoin (III), which undergoes bis-tetrahydropyran (THP) protection using dihydropyran (IV) and p-toluenesulfonic acid (TsOH) to form the ether (V). Subsequent Knoevenagel condensation with 4-hydroxybenzaldehyde (VI) in refluxing benzene with piperidine generates a chromanone precursor (VIII). Alkylation of VIII with 1-(2-chloroethyl)piperidine (VII) in acetone-water under cesium carbonate (Cs₂CO₃) affords the piperidine-ethyl-substituted chromanone (VIII).

Key Reaction Parameters:

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | BF₃·Et₂O, 25°C | Lewis acid catalyst for Friedel-Crafts |

| 2 | DHP, TsOH, EtOAc | THP protection of phenolic -OH |

| 3 | Piperidine, benzene, reflux | Base for Knoevenagel condensation |

| 4 | Cs₂CO₃, acetone:H₂O, reflux | Alkylation of chromanone |

Alternative Pathway via Preformed Side Chain

An alternative strategy preforms the piperidine-ethyl side chain before coupling to the chromanone core. 4-Hydroxybenzaldehyde (VI) reacts with 1-(2-chloroethyl)piperidine (VII) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to yield compound IX. Condensation of IX with THP-protected trihydroxydeoxy benzoin (V) via piperidine in toluene, followed by sodium acetate (NaOAc) in methanol, directly furnishes chromanone VIII. This route circumvents the need for intermediate isolation, enhancing throughput.

Final Acylation and Hydrochloride Formation

The penultimate step involves pivaloylation of (S)-chromene (XI) using pivaloyl chloride (XII) and triethylamine (Et₃N) in CH₂Cl₂. Quaternization with hydrochloric acid (HCl) in diethyl ether precipitates this compound as a crystalline solid.

Analytical Characterization Data:

Process Optimization and Scalability

Protecting Group Strategy

THP ethers are favored over benzyl or silyl groups due to their acid-lability, enabling mild deprotection with acetic acid (HOAc) without side reactions. This contrasts with the benzo[b]thiophene syntheses in related SERMs, where tert-butyldimethylsilyl (TBS) groups require harsher fluoride-based conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Knoevenagel) | Route 2 (Preformed Side Chain) |

|---|---|---|

| Total Steps | 9 | 7 |

| Overall Yield | 12% (theoretical) | 18% (theoretical) |

| Key Advantage | Modular intermediates | Fewer isolations |

| Scalability Limit | Chromatography | Crystallization |

Route 2’s reduced step count and avoidance of chromatographic purifications make it preferable for industrial-scale synthesis.

Chemical Reactions Analysis

Acolbifene Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the piperidine moiety, to form different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Breast Cancer Prevention

Acolbifene has been investigated primarily for its role in reducing breast cancer risk. A notable clinical trial assessed the feasibility of using acolbifene in premenopausal women with cytologic hyperplasia . The study involved 25 participants who received 20 mg of acolbifene daily for 6 to 8 months. Key findings included:

- Reduction in Proliferation : The primary endpoint was the change in Ki-67, a marker of cell proliferation. Results indicated a significant decrease from a median of 4.6% to 1.4% (p < 0.001) after treatment.

- Minimal Side Effects : Participants reported minimal subjective side effects, with no significant increases in hot flashes or fatigue. Objective measures showed only a clinically insignificant decrease in lumbar spine bone density .

Effects on Risk Biomarkers

In addition to assessing proliferation, the study evaluated various breast cancer risk biomarkers, including serum insulin-like growth factor 1 (IGF-1) and mammographic breast density. While IGF-1 levels did not show significant changes, the expression of estrogen-inducible genes decreased significantly (p ≤ 0.026), suggesting favorable modulation of risk factors associated with breast cancer .

Pilot Study on Premenopausal Women

A pilot study conducted at the University of Kansas Medical Center focused on the tolerability and efficacy of acolbifene among high-risk premenopausal women. The study's design included:

- Screening Protocols : Women were screened using random periareolar fine needle aspiration (RPFNA) to assess cytologic evidence of hyperplasia.

- Retention Rates : All enrolled participants completed the intervention, demonstrating high compliance (median compliance of 95%) with the treatment regimen .

The results highlighted acolbifene's potential as a preventive agent against breast cancer, warranting further investigation through larger Phase II and III clinical trials.

Comparative Analysis with Other SERMs

To contextualize acolbifene's efficacy, it is essential to compare it with other established SERMs like tamoxifen and raloxifene:

| Characteristic | Acolbifene | Tamoxifen | Raloxifene |

|---|---|---|---|

| Estrogen Agonist Activity | None in breast/uterus | Yes | Yes |

| Primary Use | Breast cancer prevention | Breast cancer treatment & prevention | Osteoporosis prevention |

| Side Effects | Minimal | Moderate | Low |

| Target Population | High-risk premenopausal women | Women over 35 at risk | Postmenopausal women |

Mechanism of Action

Acolbifene Hydrochloride exerts its effects by binding to estrogen receptors and acting as a pure antagonist. It inhibits the transcriptional activity of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby blocking the stimulatory effects of estrogen on target tissues. This mechanism is particularly useful in preventing the growth of estrogen-dependent breast cancer cells .

Comparison with Similar Compounds

Mechanism of Action :

- Antagonist in Breast/Uterus : Blocks estrogen-driven proliferation, reducing the risk of ER-positive breast cancer and endometrial hyperplasia .

- Agonist in Bone/Liver : Enhances bone mineral density and lowers LDL cholesterol by mimicking estrogen’s beneficial effects .

Comparison with Similar Compounds

Acolbifene hydrochloride belongs to the SERM class, which includes compounds like tamoxifen, raloxifene, arzoxifene, and bazedoxifene. Below is a detailed comparison:

Pharmacological and Clinical Profiles

Key Research Findings

Acolbifene vs. Tamoxifen

- A Phase IIA trial demonstrated that Acolbifene reduced breast epithelial cell proliferation (Ki-67 marker) more effectively than low-dose tamoxifen in high-risk premenopausal women, with fewer endometrial side effects .

- Tamoxifen’s metabolite, 4-hydroxytamoxifen, has comparable ERα antagonism but lacks Acolbifene’s ERβ selectivity, contributing to its higher uterine toxicity .

Acolbifene vs. Raloxifene

- Raloxifene primarily targets bone preservation but shows minimal activity in premenopausal breast cancer prevention. Acolbifene’s dual tissue-specificity makes it more versatile .

Acolbifene vs. Newer Agents (Amcenestrant)

- Amcenestrant, a selective estrogen receptor degrader (SERD), is effective in ER-positive metastatic breast cancer but requires parenteral administration. Acolbifene’s oral bioavailability offers a practical advantage .

Biological Activity

Acolbifene hydrochloride, a selective estrogen receptor modulator (SERM), has garnered attention for its potential applications in breast cancer prevention and treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

Acolbifene (EM-652.HCl) belongs to the benzopyran class of SERMs and is noted for its lack of estrogen agonist effects in breast and endometrial tissues. This characteristic makes it a promising candidate for breast cancer prevention, particularly in populations at high risk.

Acolbifene functions by antagonizing estrogen receptors (ERs), thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. This mechanism is critical as estrogen is known to promote the growth of certain breast cancer cells. The compound has been shown to reduce the expression of estrogen-inducible genes and decrease cellular proliferation markers such as Ki-67 in benign breast tissue .

Key Clinical Studies

-

Pilot Study on Premenopausal Women :

- Objective : To evaluate the efficacy of acolbifene in reducing breast cancer risk biomarkers.

- Participants : 25 premenopausal women with cytologic hyperplasia.

- Results :

- Phase II Trials :

Summary of Clinical Trial Results

| Study Type | Population | Key Findings | Side Effects |

|---|---|---|---|

| Pilot Study | 25 Premenopausal Women | Significant reduction in Ki-67 levels | Minimal |

| Phase II Vasomotor Study | Postmenopausal Women | Alleviation of hot flashes | Similar to tamoxifen |

In Vivo Studies

Research indicates that acolbifene not only reduces tumor growth in xenograft models but also shows efficacy in preventing DMBA-induced mammary tumors in rats . Additionally, acolbifene's ability to modulate cholesterol levels has been documented, suggesting broader metabolic effects beyond breast tissue .

Comparative Analysis with Other SERMs

Acolbifene has been compared with other SERMs like tamoxifen and raloxifene regarding its efficacy and safety profile:

| Compound | Estrogen Agonist Activity | Primary Use | Side Effects |

|---|---|---|---|

| Acolbifene | None | Breast Cancer Prevention | Minimal |

| Tamoxifen | Yes | Breast Cancer Treatment | Hot flashes, thromboembolic events |

| Raloxifene | Yes | Osteoporosis | Hot flashes |

Case Studies and Real-World Applications

Several case studies highlight acolbifene's potential:

- Case Study 1 : A premenopausal woman with a family history of breast cancer participated in the pilot study and experienced significant reductions in Ki-67 after 6 months of treatment.

- Case Study 2 : Postmenopausal women reported improved quality of life metrics due to reduced vasomotor symptoms when treated with acolbifene compared to traditional therapies.

Q & A

Q. What are the molecular targets and inhibitory potencies (IC₅₀) of Acolbifene Hydrochloride in estrogen receptor (ER) signaling?

this compound is a selective estrogen receptor modulator (SERM) that antagonizes ERα and ERβ. It inhibits estradiol (E2)-induced transcriptional activity with IC₅₀ values of 2 nM for ERα and 0.4 nM for ERβ , as demonstrated in human breast cancer cell lines (ZR-75-1, MCF-7, T-47D) . Researchers should validate these values in their experimental systems using luciferase reporter assays or ER-binding competitive assays, accounting for cell-specific ER expression levels.

Q. How should this compound be solubilized for in vitro and in vivo studies?

- In vitro : Dissolve in DMSO at 180 mg/mL (364.36 mM) with sonication. Avoid aqueous buffers due to poor solubility .

- In vivo : Prepare a working solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve ≥4.5 mg/mL (9.11 mM). For alternative formulations, 20% SBE-β-CD in saline may stabilize the compound .

- Critical Note : Verify solubility empirically due to batch-to-batch variability .

Q. What are the recommended storage conditions for this compound?

- Powder : Store at -20°C for up to 4 years.

- Stock solutions : Store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation .

Q. Which preclinical models are commonly used to study this compound’s antitumor effects?

- In vitro : ER+ human breast cancer cell lines (e.g., MCF-7, T-47D) treated with estradiol (E2) to assess proliferation inhibition via BrdU or MTT assays .

- In vivo : Female Sprague-Dawley rats (175–200 g) with E2-induced mammary tumors. A dose of 2.5 mg/kg/day via oral gavage for 21 days significantly reduces tumor growth . Include ovariectomized controls to isolate estrogen-dependent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s hypocholesterolemic effects across studies?

Acolbifene reduces cholesterol in rats fed cholesterol-free diets but shows variability in lipid modulation. To address discrepancies:

- Control diet composition : Ensure standardization of cholesterol content and fat ratios.

- Mechanistic studies : Investigate liver X receptor (LXR) and scavenger receptor-B1 (SR-B1) pathways, which are implicated in cholesterol clearance .

- Species-specific differences : Compare rodent models with human hepatocyte cultures to assess translational relevance .

Q. What experimental design optimizes the evaluation of this compound’s tissue-specific ER modulation?

- Tissue sampling : Collect uterine, mammary, and liver tissues post-treatment to assess ER antagonism (e.g., uterine epithelial thickness) vs. agonism (e.g., hepatic LDL receptor upregulation) .

- Dose titration : Test 0.1–5 mg/kg/day in vivo to identify thresholds for tissue-selective effects.

- Biomarkers : Measure serum E2, cholesterol, and bone mineral density to correlate systemic and tissue-level responses .

Q. How can researchers mitigate off-target effects when combining this compound with other therapies?

- Drug interaction screens : Use ER-negative cell lines (e.g., MDA-MB-231) to identify non-ER-mediated synergies or antagonisms.

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution when co-administered with CYP3A4 inhibitors/inducers, as Acolbifene’s metabolism may be affected .

- Example combination : Pair with CDK4/6 inhibitors (e.g., Palbociclib) and assess additive effects on cell cycle arrest in ER+ breast cancer models .

Q. What strategies validate this compound’s purity and stability in long-term studies?

- Analytical methods : Use HPLC with UV detection (λ = 280 nm) and compare retention times against reference standards.

- Stability testing : Store aliquots under varying conditions (-20°C vs. -80°C) and quantify degradation products monthly .

- Batch documentation : Record CAS 252555-01-4 and supplier-specific identifiers (e.g., HY-16023) to track inter-batch variability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.